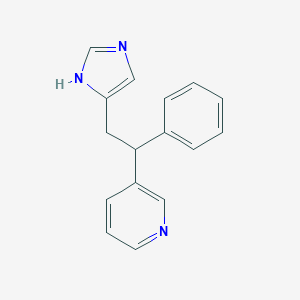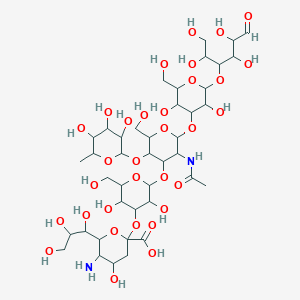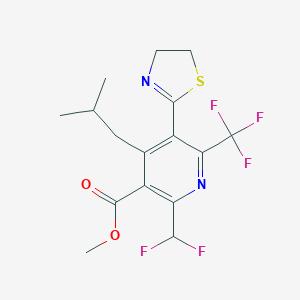
1-Boc-pyrrolidine-3-carboxylic acid
概要
説明
1-Boc-pyrrolidine-3-carboxylic acid is a gray-white solid . It is also known as Pyrrolidine-1,3-dicarboxylic Acid 1-tert-Butyl Ester . This compound is used as a reactant in the synthesis of potent and highly selective ERK1,2 inhibitors .
Synthesis Analysis
The synthesis of 1-Boc-pyrrolidine-3-carboxylic acid involves organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .
Molecular Structure Analysis
The molecular formula of 1-Boc-pyrrolidine-3-carboxylic acid is C10H17NO4 . The InChI representation of the molecule is InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) . The Canonical SMILES representation is CC(C)(C)OC(=O)N1CCC(C1)C(=O)O .
Chemical Reactions Analysis
1-Boc-pyrrolidine-3-carboxylic acid is involved in various chemical reactions. For instance, it is used in the synthesis of potent and highly selective ERK1,2 inhibitors .
Physical And Chemical Properties Analysis
1-Boc-pyrrolidine-3-carboxylic acid is a gray-white solid . Its molecular weight is 215.25 g/mol .
科学的研究の応用
Organic Synthesis
“1-Boc-pyrrolidine-3-carboxylic acid” is often used in organic synthesis due to its unique structure and reactivity . It can act as a building block in the synthesis of various complex organic molecules.
Pharmaceutical Research
This compound can be used in the development of new pharmaceuticals . Its structure allows it to be incorporated into a variety of drug molecules, potentially enhancing their effectiveness or altering their properties.
Material Science
In material science, “1-Boc-pyrrolidine-3-carboxylic acid” could be used in the synthesis of new materials with unique properties . Its structure could contribute to the formation of polymers with specific characteristics.
Biochemical Studies
“1-Boc-pyrrolidine-3-carboxylic acid” might be used in biochemical studies as a probe or modifier of biological systems . It could be used to study protein structure and function, for example.
Antibacterial Applications
It has been used in the synthesis and antibacterial evaluation of a novel series of rifabutin-like spirorifamycins . This suggests potential applications in the development of new antibiotics.
Chemical Research
In chemical research, this compound could be used to study reaction mechanisms, develop new synthetic methodologies, or explore the fundamental principles of chemistry .
Safety And Hazards
特性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMRQBJUFWFQLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-pyrrolidine-3-carboxylic acid | |
CAS RN |
59378-75-5 | |
| Record name | 1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)









![1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione](/img/structure/B54513.png)